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Abstract
CCB02 is a novel small molecule inhibitor that has demonstrated significant potential as an

anti-cancer agent. It operates through a targeted mechanism, disrupting the protein-protein

interaction between the Centrosomal P4.1-associated protein (CPAP) and tubulin. This

interference leads to a cascade of events within cancer cells, particularly those with

centrosome amplification, culminating in mitotic catastrophe and subsequent cell death. This

technical guide provides a comprehensive overview of the chemical structure, properties, and

biological activity of CCB02, along with detailed experimental protocols and a visualization of

its mechanism of action.

Chemical Structure and Properties
CCB02 is a heterocyclic compound with a well-defined chemical structure. Its physicochemical

properties are summarized in the tables below.

Table 1: Chemical Identifiers for CCB02
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Identifier Value

Molecular Formula C₁₄H₉N₃O[1][2][3][4]

Molecular Weight 235.24 g/mol [1][2][3][4]

SMILES
COC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#

N[1]

InChI Key QNJYUHRGCPRPQS-UHFFFAOYSA-N[1]

CAS Number 2100864-57-9[1][3]

Table 2: Physicochemical Properties of CCB02
Property Value Source

Physical State Solid Assumed

Solubility
DMSO: 25 mg/mL (106.27

mM) with sonication
[3]

In Vivo Formulation
10% DMSO >> 90% (20%

SBE-β-CD in saline)
[3]

Storage -20°C, stored under nitrogen [3]

Biological Activity and Mechanism of Action
CCB02 is a selective inhibitor of the CPAP-tubulin interaction with a reported IC₅₀ of 689 nM.[1]

[4][5] This targeted activity forms the basis of its potent anti-tumor effects.

Mechanism of Action
The primary mechanism of action of CCB02 is the disruption of the interaction between CPAP

and β-tubulin.[4] In normal cell division, this interaction is crucial for regulating the microtubule-

nucleating capacity of centrosomes. In many cancer cells, a phenomenon known as

centrosome amplification (the presence of more than two centrosomes) is a common feature.

To survive, these cells cluster their extra centrosomes to enable a bipolar cell division.
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By inhibiting the CPAP-tubulin interaction, CCB02 effectively "activates" these supernumerary

centrosomes, leading to enhanced microtubule nucleation before the onset of mitosis. This

prevents the cancer cells from clustering their extra centrosomes, resulting in the formation of

multipolar spindles during mitosis. The presence of these abnormal mitotic spindles triggers a

cellular surveillance mechanism known as the spindle assembly checkpoint, ultimately leading

to mitotic catastrophe and cell death.[5]

Table 3: In Vitro Biological Activity of CCB02
Cell Line Activity IC₅₀ (µM) Duration

Various cancer cells

with extra

centrosomes

Proliferation Inhibition 0.86 - 2.9 72 hours[3]

H1975T790M (human

lung cancer)
Proliferation Inhibition Not specified Not specified

MDA-MB-231 (human

breast cancer)
Migration Suppression Not specified Not specified

PC-9EGFR-

Exon19del
Proliferation Inhibition 2.94 Not specified[3]

SCC13 Proliferation Inhibition Not specified Not specified[3]

Table 4: In Vivo Biological Activity of CCB02
Animal Model Tumor Type Dosage Administration Outcome

Nude mice

Subcutaneous

human lung

(H1975T790M)

tumor xenografts

30 mg/kg
P.O. daily for 24

days

Significantly

decreased tumor

volume[3][5]

Mouse

xenografts

MDA-MB-231

cell migration
30 mg/kg

P.O. daily for 24

days

Suppressed cell

migration and

caused

multipolar

mitosis[3]
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Experimental Protocols
Detailed experimental protocols are essential for the replication and further investigation of the

biological effects of CCB02. The following are representative protocols based on standard

laboratory procedures and the available literature on CCB02.

Representative Synthesis of CCB02
A specific, publicly available synthesis protocol for CCB02 has not been identified. However,

based on its quinoline-3-carbonitrile core structure, a plausible synthetic route can be

extrapolated from established methods for synthesizing similar compounds. A potential

approach could involve a multi-component reaction.

Disclaimer: The following is a representative protocol and has not been experimentally

validated for the synthesis of CCB02.

Step 1: Synthesis of a Quinoline-3-carbonitrile Precursor. A one-pot multicomponent reaction

could be employed using an appropriate aniline derivative, an ethyl cyanoacetate, and a

suitable cyclic ketone in the presence of a catalyst such as ammonium acetate. The reaction

mixture would be heated under reflux, and the resulting quinoline-3-carbonitrile derivative

would be isolated and purified.

Step 2: Functional Group Interconversion. Subsequent steps would involve the introduction

of the methoxy and the fused ring system present in CCB02. This could be achieved through

a series of reactions including, but not limited to, nitration, reduction, cyclization, and

etherification, depending on the specific intermediates chosen. Purification at each step

would be crucial, likely involving column chromatography.

CPAP-Tubulin Interaction Assay (AlphaScreen)
The initial screening for inhibitors of the CPAP-tubulin interaction was performed using the

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

Principle: This bead-based assay measures the interaction between two molecules. One

protein (e.g., GST-tagged CPAP) is bound to a donor bead, and the interacting partner (e.g.,

biotinylated tubulin) is bound to an acceptor bead. When the proteins interact, the beads are

brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which
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excites the acceptor bead, leading to light emission. An inhibitor will disrupt this interaction,

leading to a decrease in the light signal.

Protocol Outline:

Reagent Preparation: Dilute GST-tagged CPAP, biotinylated tubulin, glutathione donor

beads, and streptavidin acceptor beads in the appropriate assay buffer.

Compound Addition: Add CCB02 or other test compounds at various concentrations to the

wells of a microplate.

Protein Incubation: Add the GST-tagged CPAP and biotinylated tubulin to the wells and

incubate to allow for interaction.

Bead Addition: Add the donor and acceptor beads and incubate in the dark.

Signal Detection: Read the plate using an AlphaScreen-compatible plate reader. A

decrease in signal intensity indicates inhibition of the protein-protein interaction.

GST Pull-Down Assay
This assay can be used to validate the interaction between CPAP and tubulin and the inhibitory

effect of CCB02.

Principle: A GST-tagged "bait" protein (CPAP) is immobilized on glutathione-coated beads. A

cell lysate or a solution containing the "prey" protein (tubulin) is then incubated with these

beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The

presence of the prey protein is then detected by Western blotting.

Protocol Outline:

Immobilization of Bait Protein: Incubate purified GST-CPAP with glutathione-sepharose

beads.

Washing: Wash the beads to remove any unbound GST-CPAP.

Incubation with Prey: Incubate the beads with cell lysate or purified tubulin in the presence

or absence of CCB02.
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Washing: Wash the beads extensively to remove non-specifically bound proteins.

Elution: Elute the protein complexes from the beads.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-

tubulin antibody to detect the pulled-down tubulin.

Cell Proliferation Assay (MTT or CCK-8)
Principle: These colorimetric assays measure cell viability. Metabolically active cells reduce a

tetrazolium salt (MTT) or a WST-8 salt (CCK-8) to a colored formazan product, the

absorbance of which is proportional to the number of viable cells.

Protocol Outline:

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of CCB02 for a specified

period (e.g., 72 hours).

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate.

Signal Development: If using MTT, add a solubilizing agent to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using

a microplate reader. The IC₅₀ value can then be calculated.

In Vivo Tumor Xenograft Study
Principle: This model is used to evaluate the anti-tumor efficacy of a compound in a living

organism. Human cancer cells are implanted into immunocompromised mice, and the effect

of the drug on tumor growth is monitored.

Protocol Outline:

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g.,

H1975T790M) into the flank of nude mice.
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Tumor Growth: Allow the tumors to grow to a palpable size.

Randomization and Treatment: Randomize the mice into control and treatment groups.

Administer CCB02 (e.g., 30 mg/kg, p.o. daily) or vehicle to the respective groups.

Monitoring: Measure tumor volume and body weight regularly.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., weight, histology).

Visualizing the Mechanism of Action
The following diagrams illustrate the key molecular interactions and cellular consequences of

CCB02 activity.
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Caption: Logical workflow of CCB02's mechanism of action.
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Caption: Signaling pathway of CCB02 leading to apoptosis.
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Conclusion
CCB02 represents a promising therapeutic candidate with a well-defined and targeted

mechanism of action. By specifically inhibiting the CPAP-tubulin interaction, it exploits a key

vulnerability in cancer cells with centrosome amplification, leading to selective cell death. The

data presented in this guide underscore the potential of CCB02 for further preclinical and

clinical development. The provided experimental protocols offer a framework for researchers to

further investigate its efficacy and to explore its therapeutic applications in a variety of cancer

models. Further research into a scalable and efficient synthesis protocol will be crucial for

advancing CCB02 towards clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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